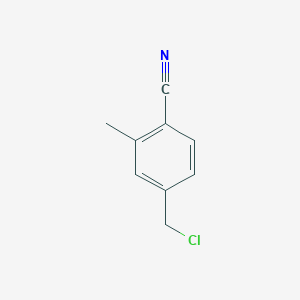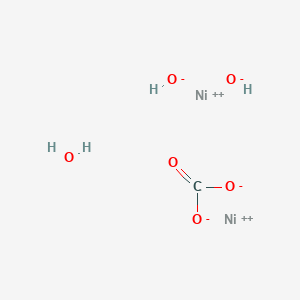
Nickel(ii) carbonate (basic) xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) carbonate (basic) xhydrate is a green powder that is insoluble in water. It is an important compound in various industrial applications, particularly in nickel electroplating and as an intermediate in the hydrometallurgical purification of nickel from its ores .
Synthetic Routes and Reaction Conditions:
- This compound can be synthesized by treating solutions of nickel sulfate with sodium carbonate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
- Another method involves the electrolytic oxidation of nickel in the presence of carbon dioxide, which results in the formation of the hydrated carbonate .
Industrial Production Methods:
- Industrially, this compound is produced by reacting nickel sulfate with sodium carbonate in large-scale reactors. The reaction is carefully monitored to maintain the appropriate temperature and pH levels to optimize yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to hydrolyze this compound.
Heat: Calcination typically requires temperatures above 205°C to drive off carbon dioxide and water.
Major Products:
Nickel Oxide: Formed during the calcination process.
Nickel(II) Ion Solutions: Produced during hydrolysis with acids.
Wissenschaftliche Forschungsanwendungen
Nickel(II) carbonate (basic) xhydrate has several scientific research applications:
Catalysis: It is used as a precursor to catalysts in various chemical reactions.
Electroplating: It serves as an intermediate in the electroplating of nickel, providing a smooth and durable nickel coating.
Ceramics: The compound is used in the production of ceramic colors and glazes.
Fuel Cells: It can be used as a substitute for fuel cell cathode catalysts to improve the efficiency and durability of fuel cells.
Nanomaterials: this compound is used to synthesize spinel nickel cobaltite nanoparticles for supercapacitor applications.
Wirkmechanismus
The mechanism of action of nickel(II) carbonate (basic) xhydrate involves its ability to release nickel ions upon hydrolysis or decomposition. These nickel ions can then participate in various chemical reactions, such as catalysis or electroplating. The molecular targets and pathways involved depend on the specific application, such as the formation of nickel oxide during calcination or the deposition of nickel during electroplating .
Vergleich Mit ähnlichen Verbindungen
Nickel(II) Hydroxide: Similar in composition but differs in its applications and reactivity.
Nickel(II) Nitrate Hexahydrate: Another nickel compound used in different industrial processes.
Nickel(II) Carbonate (Simple): Lacks the additional hydroxide groups present in the basic form.
Uniqueness:
- Nickel(II) carbonate (basic) xhydrate is unique due to its combination of carbonate and hydroxide groups, which provide distinct properties and reactivity compared to other nickel compounds. Its ability to act as a precursor to various catalysts and its role in electroplating and ceramics make it a valuable compound in multiple industries .
Eigenschaften
Molekularformel |
CH4Ni2O6 |
|---|---|
Molekulargewicht |
229.43 g/mol |
IUPAC-Name |
nickel(2+);carbonate;dihydroxide;hydrate |
InChI |
InChI=1S/CH2O3.2Ni.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;2*+2;;;/p-4 |
InChI-Schlüssel |
LBSDQQLUTNGZMV-UHFFFAOYSA-J |
Kanonische SMILES |
C(=O)([O-])[O-].O.[OH-].[OH-].[Ni+2].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


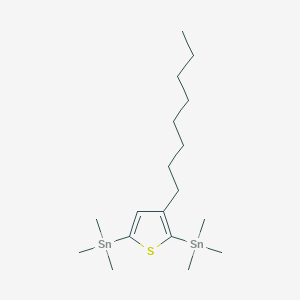
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
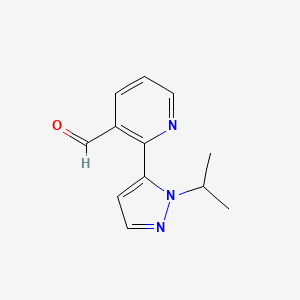
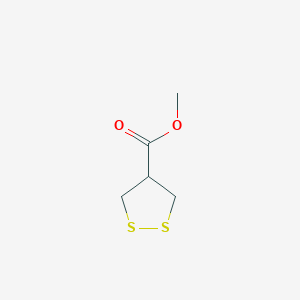
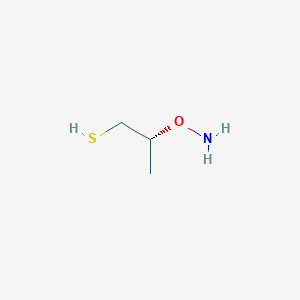
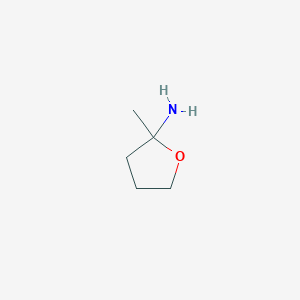
![(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)
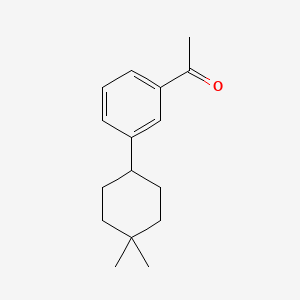
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)
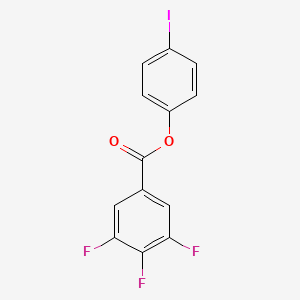
![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
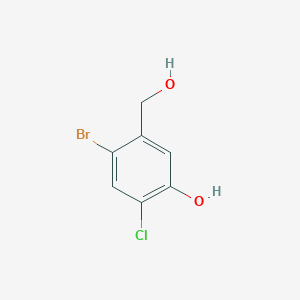
![4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine](/img/structure/B12844899.png)
